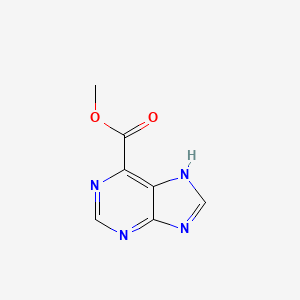

methyl 9H-purine-6-carboxylate

Overview

Description

Methyl 9H-purine-6-carboxylate is a chemical compound with the molecular formula C7H6N4O2 . It has a molecular weight of 178.15 . It is a white to light yellow solid and may have a specific odor .

Synthesis Analysis

The synthesis of methyl 9H-purine-6-carboxylate primarily involves certain chemical reactions . A common synthesis route is through the functional group modification of specific purine derivatives to obtain the target product . A series of 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives were designed, synthesized, and biologically evaluated .Molecular Structure Analysis

The InChI code for methyl 9H-purine-6-carboxylate is 1S/C7H6N4O2/c1-13-7(12)5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3, (H,8,9,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 9H-purine-6-carboxylate is a white to light yellow solid . It has a melting point of 226-227 degrees Celsius . Its solubility may be affected by the solvent .Scientific Research Applications

Anticancer Activity Research

- Synthesis of Glycoside Analogs : Research by Temple, Kussner, and Montgomery (1975) explored synthesizing derivatives of 9-amino-6-(methylthio)-9H-purine, targeting anticancer activity. These derivatives included functional groups for potential enzymatic binding. However, none of these compounds showed activity against L1210 leukemia cells in mice, suggesting the activity in simpler 9-aminopurines is due to the cleavage of the hydrazino linkage to give pH-purine-6(1H)-thione (Temple, Kussner, & Montgomery, 1975).

Nucleic Acid Heterocycles Reactivity

- Hydrolytic Behavior of 6-Methoxypurines : Wong and Fuchs (1974) discussed the hydrolytic behavior of 6-methoxypurines, including 6-methoxy-9-methylpurine. Contrary to common belief, acidic hydrolysis yields complex mixtures, indicating the importance of this process in nucleic acid base isolation (Wong & Fuchs, 1974).

Chemical Reactivity Studies

- Reactivities of Methyl Groups on 9-Phenylpurines : Tanzi, Satoh, and Higashino (1992) investigated the condensation of a methyl group on the 9H-purine ring with various compounds. This study provides insight into the chemical reactivity of compounds like methyl 9H-purine-6-carboxylate (Tanzi, Satoh, & Higashino, 1992).

Cytokinin Metabolism and Biological Activity

- Metabolism of 9-Substituted Cytokinins : Fox, Sood, Buckwalter, and McChesney (1971) synthesized and studied the metabolic stability of 9-substituted cytokinins, like 6-benzylamino-9-methyl purine, revealing that such compounds are metabolically unstable and their biological activity could be due to conversion to the free base (Fox, Sood, Buckwalter, & McChesney, 1971).

Synthesis of Modified Purine Homo-N-Nucleosides

- Biological Evaluation of Pyrazole Derivatives : Thalassitis et al. (2014) synthesized modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moieties from 9-allyl-6-chloro-9H-purine. These compounds were evaluated for their antioxidant, anti-lipid peroxidation, lipoxygenase inhibition, thrombin inhibitory ability, and antiproliferative and cytotoxic activity (Thalassitis et al., 2014).

Antiviral Activity Studies

- Synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides : Westover et al. (1981) synthesized several 9-beta-D-ribofuranosylpurine-6-carboxamides to explore structural parameters for antiviral efficacy. Some of these compounds showed significant in vitro antiviral activity at nontoxic dosage levels (Westover et al., 1981).

Safety And Hazards

When handling this compound, direct contact with the skin and inhalation should be avoided . Appropriate protective equipment such as gloves, goggles, and lab coats should be worn during laboratory operations . It should be stored and handled according to corresponding safety operation procedures to avoid accidental contact with incompatible substances or conditions .

Future Directions

While specific future directions for methyl 9H-purine-6-carboxylate are not detailed in the search results, it’s worth noting that a series of 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives were designed, synthesized, and biologically evaluated . Most of these compounds exhibited good mTOR kinase inhibitory activity and selectivity over PI3Kα . Therefore, these compounds could be a starting point for the development of new TORKi as anticancer drugs .

properties

IUPAC Name |

methyl 7H-purine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILMMWCZVHCJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422064 | |

| Record name | Methyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 9H-purine-6-carboxylate | |

CAS RN |

62134-45-6 | |

| Record name | Methyl 9H-purine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 526506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC526506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1235751.png)

![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)

![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)

![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)